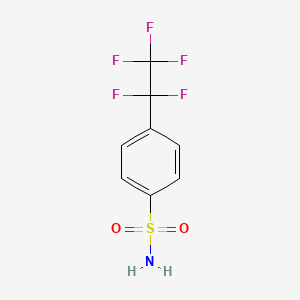

4-(pentafluoroethyl)benzene-1-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(1,1,2,2,2-pentafluoroethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F5NO2S/c9-7(10,8(11,12)13)5-1-3-6(4-2-5)17(14,15)16/h1-4H,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSEDPAZIBNPVQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)(F)F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901022957 | |

| Record name | 4-(1,1,2,2,2-Pentafluoroethyl)-Benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901022957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2044712-67-4 | |

| Record name | 4-(1,1,2,2,2-Pentafluoroethyl)-Benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901022957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Derivatization Strategies

Synthesis of the 4-(Pentafluoroethyl)benzene-1-sulfonamide Core Structure

The synthesis of this compound is a multi-step process that hinges on two key transformations: the introduction of the pentafluoroethyl (C2F5) group onto an aromatic ring and the subsequent formation of the sulfonamide moiety. The strategic installation of the C2F5 group is critical, as its strong electron-withdrawing nature influences the reactivity of the aromatic ring in subsequent functionalization steps. Methodologies for constructing this core structure involve advanced techniques in organofluorine chemistry, often beginning with appropriately substituted benzene (B151609) precursors.

Pentafluoroethylation Techniques for Aromatic Systems

The incorporation of a pentafluoroethyl group into aromatic systems is a significant challenge in synthetic chemistry due to the unique reactivity of perfluoroalkyl reagents. rsc.org Several strategies have been developed to achieve this transformation, ranging from classic organometallic cross-coupling reactions to more recently developed radical and nucleophilic methods.

A prominent and effective method for introducing a pentafluoroethyl group onto an aromatic ring is through a copper-mediated reaction with arenediazonium salts, a transformation analogous to the Sandmeyer reaction. cas.cnresearchgate.net This approach is particularly valuable because it utilizes readily available and inexpensive aromatic amines as starting materials, which can be converted to arenediazonium salts on a large scale. cas.cn

The reaction conditions for this transformation are critical, with the generation and subsequent reaction of the "CuC2F5" species being highly dependent on the solvent used. cas.cnresearchgate.net Optimization of these conditions is crucial for achieving high yields. researchgate.net

Table 1: Scope of Copper-Mediated Pentafluoroethylation of Arenediazonium Salts

Data adapted from research on Sandmeyer-type pentafluoroethylation. cas.cnresearchgate.net Yields refer to isolated, analytically pure compounds.

Nucleophilic aromatic substitution (SNAr) provides an alternative, metal-free pathway for installing functional groups onto electron-deficient aromatic rings. nih.gov Polyfluoroaromatic compounds are particularly susceptible to SNAr because the highly electronegative fluorine atoms activate the ring towards nucleophilic attack. nih.govrsc.org In this context, a pentafluoroethyl anion (C2F5-) or its synthetic equivalent can act as the nucleophile, displacing a leaving group (often a halide) from an activated aromatic precursor.

For the synthesis of a 4-(pentafluoroethyl)benzene derivative, this strategy would typically involve a starting material like 1-halo-4-nitrobenzene. The strong electron-withdrawing nitro group in the para position activates the ipso-carbon for nucleophilic attack. The reaction with a suitable C2F5- source, such as C2F5SiMe3 in the presence of a fluoride (B91410) source, would lead to the displacement of the halide and the formation of 1-nitro-4-(pentafluoroethyl)benzene. The nitro group can then be reduced to an amine, providing a precursor for the introduction of the sulfonamide group. The feasibility and efficiency of SNAr reactions are highly dependent on the nature of the aromatic substrate, the nucleophile, and the leaving group. researchgate.net

Research in organofluorine chemistry has led to novel methods for introducing perfluoroalkyl groups that offer advantages in terms of scope, efficiency, and practicality. rsc.orgresearchgate.net One innovative strategy involves a homologation reaction where a readily available trifluoromethyl source is converted into a pentafluoroethyl group. nih.gov

A highly efficient copper-mediated aromatic pentafluoroethylation has been developed that uses TMSCF3 as the sole fluoroalkyl source. nih.gov The reaction mechanism involves a key C1 to C2 expansion process. Initially, a CuCF3 species is generated from TMSCF3, which then undergoes a spontaneous transformation, likely via a difluorocarbene intermediate, to form a CuC2F5 species. nih.govacs.org This in-situ generated reagent can then effectively pentafluoroethylate various aryl iodides. nih.gov This method is significant as it provides a practical route to pentafluoroethylated arenes from a common and commercially available trifluoromethyl precursor. nih.gov

Formation of the Sulfonamide Moiety via Established and Emerging Protocols

The sulfonamide functional group is a cornerstone of medicinal chemistry and is typically synthesized from sulfonyl chlorides. rsc.orgresearchgate.net The preparation of the requisite 4-(pentafluoroethyl)benzene-1-sulfonyl chloride is therefore a key intermediate step.

The most common method for synthesizing aryl sulfonamides involves the reaction of an aryl sulfonyl chloride with ammonia (B1221849) or a primary/secondary amine. nih.govekb.eg The synthesis of the aryl sulfonyl chloride itself can be achieved through several routes. A classic approach is the chlorosulfonylation of the pre-formed 4-(pentafluoroethyl)benzene using chlorosulfonic acid. rsc.org However, this method can suffer from harsh reaction conditions and lack of regioselectivity in some cases. researchgate.net

A more versatile approach begins with an aniline (B41778) precursor, such as 4-(pentafluoroethyl)aniline. This aniline can be converted into the corresponding arenediazonium salt. nih.gov Subsequent treatment of the diazonium salt with sulfur dioxide in the presence of a copper(I) catalyst, followed by chlorination, yields the desired 4-(pentafluoroethyl)benzene-1-sulfonyl chloride. rsc.orgresearchgate.net This diazotization-sulfonylation sequence is broadly applicable. rsc.org

Once the sulfonyl chloride is obtained, it is reacted with aqueous ammonia to furnish the primary sulfonamide, this compound. ekb.egnih.gov

Table 2: General Protocols for Sulfonamide Formation

This table summarizes common pathways to aryl sulfonamides (Ar-SO2NH2). rsc.orgresearchgate.net

Emerging protocols for sulfonamide synthesis aim to bypass the often harsh conditions required for sulfonyl chloride formation. rsc.org For instance, direct methods involving the oxidative coupling of thiols with amines have been developed. rsc.org Another approach utilizes sulfonic acids, which can be converted to sulfonamides using coupling agents. ekb.eg Hypervalent iodine reagents have also been employed to mediate the formation of sulfonamides from sulfenamides or sulfinamides under mild conditions. mdpi.com

Optimization of Reaction Conditions and Yields for Scalable Research Synthesis

For any synthetic route to be viable for scalable research, optimization of reaction parameters is essential to maximize yield, purity, and efficiency while ensuring safety and reproducibility. researchgate.net In the synthesis of this compound, key steps that warrant careful optimization include the initial pentafluoroethylation and the formation of the sulfonyl chloride intermediate.

For copper-mediated pentafluoroethylation, parameters such as the choice of copper source (e.g., CuI, CuSCN), ligand, solvent, temperature, and stoichiometry of reagents must be systematically screened. acs.org For instance, in the Sandmeyer-type reaction, the solvent was found to be critical for the generation and reactivity of the "CuC2F5" species. cas.cn

The synthesis of sulfonyl chlorides can be highly exothermic and may use hazardous reagents. rsc.org The development of continuous flow protocols for the synthesis of sulfonyl chlorides from thiols or disulfides offers significant advantages in safety and scalability. rsc.org Flow chemistry allows for precise control over reaction temperature, residence time, and stoichiometry, minimizing thermal runaway risks and often improving yields. rsc.org For example, using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) as an oxidative chlorinating agent in a continuous flow reactor has proven effective for preparing various sulfonyl chlorides in high space-time yields. rsc.org Applying such principles to the synthesis of the 4-(pentafluoroethyl)benzene-1-sulfonyl chloride intermediate could provide a safer and more efficient route for larger-scale production.

The final amination of the sulfonyl chloride is typically a high-yielding reaction, but conditions such as temperature, solvent, and the concentration of ammonia can be adjusted to ensure complete conversion and ease of product isolation. ekb.eg

Targeted Derivatization of this compound

The chemical reactivity of this compound is primarily centered on three regions: the acidic N-H bonds of the sulfonamide group, the activated aromatic ring, and the potential for introducing new functional groups. Strategic manipulation of these sites allows for the synthesis of a diverse library of derivatives.

Strategies for Amine Functionalization (-NH2) on the Sulfonamide Group

The nitrogen atom of the sulfonamide moiety (-SO2NH2) serves as a key handle for a variety of chemical transformations. These reactions typically involve the substitution of one or both hydrogen atoms to create more complex structures.

The coupling of sulfonamides with amino acids and peptides is a well-established strategy to create hybrid molecules that can leverage biological transport systems and interact with specific protein targets. The synthesis of these conjugates typically proceeds via the reaction of a sulfonyl chloride with the amino group of an amino acid or peptide. cihanuniversity.edu.iq For a pre-existing sulfonamide like this compound, the derivatization would involve N-acylation or related coupling reactions.

One common synthetic route involves reacting 4-acetamidobenzenesulfonyl chloride with amino acids such as valine, alanine, and tryptophan in a basic solution. cihanuniversity.edu.iq This approach could be adapted for this compound by first converting it to the corresponding sulfonyl chloride. Alternatively, direct coupling methods using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be employed to link the sulfonamide nitrogen to the carboxylic acid of an amino acid, although this is less common than reacting a sulfonyl chloride with an amine. nih.gov The resulting sulfonamide-amino acid conjugates often exhibit modified physicochemical properties and biological activities. nih.gov

| Reactant A (Sulfonamide Precursor) | Reactant B (Amino Acid) | Coupling Method | Product Type | Reference |

| 4-Acetamidobenzenesulfonyl chloride | Valine | Nucleophilic substitution (in NaOH solution) | N-Sulfonylated amino acid | cihanuniversity.edu.iq |

| 4-Acetamidobenzenesulfonyl chloride | Alanine | Nucleophilic substitution (in NaOH solution) | N-Sulfonylated amino acid | cihanuniversity.edu.iq |

| 4-Acetamidobenzenesulfonyl chloride | Tryptophan | Nucleophilic substitution (in NaOH solution) | N-Sulfonylated amino acid | cihanuniversity.edu.iq |

| 2-Fluoro-benzoic acid | cis-Amine | HATU coupling | Amide intermediate | nih.gov |

This table presents examples of conjugation reactions involving sulfonamide precursors and amino acids, illustrating common synthetic strategies.

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or a ketone. zenodo.orgespublisher.com This derivatization strategy is highly valuable in creating compounds with diverse applications. zenodo.org

In the context of sulfonamides, Schiff base formation generally requires a primary aromatic amine functionality elsewhere in the molecule, as the sulfonamide (-SO2NH2) group itself does not readily undergo condensation with carbonyl compounds to form stable imines. For instance, Schiff bases are commonly synthesized from sulfanilamide (B372717) (4-aminobenzenesulfonamide) or sulfamethoxazole, where the reaction occurs at the 4-amino group. nih.govresearchgate.net

To apply this strategy to this compound, a primary amine would first need to be introduced onto the benzene ring, a modification discussed in section 2.2.2. Once an amino group is installed (e.g., at the 2 or 3 position), it can be condensed with various aldehydes or ketones. The reaction is typically carried out by refluxing the aminosulfonamide and the carbonyl compound in a solvent like ethanol, often with an acid catalyst. nih.govresearchgate.net

General Reaction Scheme for Schiff Base Formation: Ar(SO2NH2)-NH2 + R-CHO → Ar(SO2NH2)-N=CH-R + H2O

This two-step approach—aromatic functionalization followed by condensation—would yield Schiff base derivatives of this compound, combining the properties of the fluoroalkylsulfonamide with the versatile imine linkage.

Hybridization, the fusion of two or more pharmacologically active moieties into a single molecule, is a powerful strategy in drug design. researchgate.net Triazoles and benzothiazoles are prominent heterocyclic scaffolds that can be integrated with the this compound core to create novel hybrid compounds.

The 1,2,3-triazole ring is particularly attractive due to its stability, hydrogen bonding capability, and ease of synthesis via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.netnih.gov To create a triazole hybrid of this compound, the parent molecule would first be functionalized with either an azide (B81097) or a terminal alkyne group. For example, the sulfonamide could be N-alkylated with a propargyl group to introduce an alkyne handle. This functionalized intermediate can then be reacted with a complementary azide-containing molecule (or vice-versa) in the presence of a copper(I) catalyst to form the 1,4-disubstituted 1,2,3-triazole ring. This methodology has been successfully used to synthesize a wide array of benzenesulfonamide-triazole hybrids. nih.govnih.gov

Similarly, benzothiazole (B30560) scaffolds can be incorporated. One synthetic route involves the condensation of a sulfonamide containing a 2-aminothiophenol (B119425) moiety. For this compound, this would require multi-step functionalization of the benzene ring to build the necessary precursors for benzothiazole ring formation.

| Scaffold | Key Synthetic Reaction | Required Precursor on Sulfonamide | Significance | Reference |

| 1,2,3-Triazole | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal alkyne or Azide | High efficiency, modularity, chemical stability of the triazole ring. | nih.govnih.gov |

| Thiazole/Isoxazole | Multi-step condensation and cyclization | N-(chloroacetyl)sulfonamide, condensed with thiocyanate (B1210189) and aldehydes | Creation of fused heterocyclic systems with complex structures. | nih.gov |

| Thiazole-Triazole | Multi-step synthesis involving CuAAC | Azide-functionalized sulfonamide and a thiazole-alkyne partner | Combines the features of three distinct pharmacophores. | nih.gov |

This table summarizes strategies for integrating this compound into hybrid molecular scaffolds.

Modifications of the Benzene Ring: Exploration of Regio- and Chemoselective Reactions

Direct functionalization of the benzene ring of this compound offers a pathway to derivatives with altered steric and electronic properties. The success of such modifications hinges on understanding the directing effects of the two existing substituents: the sulfonamide (-SO2NH2) group and the pentafluoroethyl (-C2F5) group. Both are electron-withdrawing and act as meta-directors for electrophilic aromatic substitution.

This strong meta-directing influence means that reactions like nitration, halogenation, or Friedel-Crafts acylation would predominantly occur at the positions C3 and C5 (ortho to the sulfonamide and meta to the pentafluoroethyl group, and vice-versa). However, the deactivating nature of both groups makes the aromatic ring significantly less reactive than benzene, often requiring harsh reaction conditions.

Potential Regioselective Reactions:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to yield 4-(pentafluoroethyl)-3-nitrobenzene-1-sulfonamide. The resulting nitro group can be a versatile handle for further chemistry, such as reduction to an amine.

Halogenation: Reactions with halogens (e.g., Br2) in the presence of a Lewis acid catalyst would likely lead to halogenation at the C3/C5 positions.

Metalation-Coupling: A more advanced strategy involves directed ortho-metalation. While the sulfonamide group can direct lithiation to its ortho position (C3/C5), the strong electron-withdrawing nature of the ring may complicate this. If successful, the resulting organometallic intermediate could be trapped with various electrophiles or used in cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. This approach was utilized in the synthesis of disubstituted benzenesulfonamide (B165840) analogues, where cross-coupling of a bromo-sulfonamide with an amine was achieved using a copper catalyst. nih.gov

Achieving chemoselectivity and regioselectivity in such a deactivated system remains a synthetic challenge, requiring careful optimization of reaction conditions.

Introduction of Probes for Advanced Spectroscopic and Imaging Research

The development of molecular probes for biological imaging and spectroscopic analysis requires the covalent attachment of reporter molecules, such as fluorophores, spin labels, or affinity tags. The derivatization strategies discussed previously provide the necessary chemical handles to attach such probes to the this compound scaffold.

Via Amine Functionalization: If an amino group is introduced onto the benzene ring (as per section 2.2.2) or attached via the sulfonamide nitrogen, it can be readily conjugated to a wide variety of probes. For example, reaction with the N-hydroxysuccinimide (NHS) ester of a fluorescent dye (e.g., fluorescein (B123965) or rhodamine) would form a stable amide bond, linking the fluorophore to the sulfonamide molecule.

Via Click Chemistry: The introduction of an alkyne or azide handle (as per section 2.2.1.3) is an exceptionally powerful method for probe conjugation. nih.gov An alkyne-modified sulfonamide can be "clicked" with an azide-bearing probe (e.g., azide-fluorophore, azide-biotin) using the CuAAC reaction. This method is highly efficient and orthogonal to most biological functional groups, making it ideal for complex molecule synthesis.

Via Sulfonyl Chloride: The sulfonyl chloride intermediate of this compound could be reacted directly with an amine-containing probe, such as a fluorescent amine, to form a stable sulfonamide linkage. This method has been used to create functionalized sulfonamides for various applications. nih.gov

By employing these bioconjugation techniques, this compound can be transformed from a simple organic molecule into a sophisticated tool for chemical biology, enabling studies of its distribution, binding interactions, and mechanism of action through advanced spectroscopic and imaging methods.

Mechanistic Investigations of Synthetic Transformations

The synthesis of this compound and its subsequent derivatizations are governed by well-established principles of organic reaction mechanisms. While specific detailed research findings, such as kinetic or computational studies exclusively on this molecule, are not extensively available in publicly accessible literature, the mechanistic pathways can be reliably inferred from studies on analogous aromatic compounds. The primary transformations involve electrophilic aromatic substitution for the introduction of the sulfonyl group and nucleophilic substitution for its derivatization.

The synthesis of the key intermediate, 4-(pentafluoroethyl)benzenesulfonyl chloride, proceeds via an electrophilic aromatic substitution (EAS) reaction, specifically chlorosulfonation. The reaction mechanism is understood to involve the following key steps:

Generation of the Electrophile: The reaction is typically carried out using chlorosulfonic acid (ClSO₃H). The active electrophile is believed to be the sulfur trioxide-like species, chlorosulfonium ion (SO₂Cl⁺), which is generated in situ.

Electrophilic Attack: The aromatic ring of pentafluoroethylbenzene acts as a nucleophile and attacks the highly electrophilic sulfur atom of the chlorosulfonium ion. This step is the rate-determining step of the reaction and results in the formation of a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or sigma complex.

The presence of the pentafluoroethyl (-C₂F₅) group on the benzene ring has a profound influence on this step. The -C₂F₅ group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has two major consequences:

Deprotonation: A weak base, which can be another molecule of chlorosulfonic acid or the chloride ion, abstracts a proton from the sp³-hybridized carbon of the arenium ion. This step restores the aromaticity of the ring and leads to the formation of 4-(pentafluoroethyl)benzenesulfonyl chloride.

The subsequent conversion of the sulfonyl chloride to the sulfonamide is a nucleophilic acyl substitution reaction. The mechanism involves the nucleophilic attack of ammonia or an amine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, which is a good leaving group.

While specific experimental data for the kinetics of these reactions involving this compound are not available, the relative rates and reaction outcomes can be predicted based on the electronic properties of the substituents.

Table of Reaction Parameters and Their Mechanistic Implications

| Parameter | Influence on the Reaction Mechanism | Expected Outcome for this compound Synthesis |

| Nature of the Electrophile | A stronger electrophile will react faster with the deactivated aromatic ring. | The use of a potent sulfonating agent is necessary for an efficient reaction. |

| Solvent Polarity | Polar solvents can stabilize the charged arenium ion intermediate, potentially increasing the reaction rate. | The choice of solvent can influence the reaction kinetics. |

| Reaction Temperature | Higher temperatures can overcome the activation energy barrier for the reaction with the deactivated ring, but may also lead to side products. | Optimization of temperature is crucial for achieving a good yield of the desired product. |

| Nature of the Nucleophile (in derivatization) | A more nucleophilic amine will react faster with the sulfonyl chloride. | The rate of sulfonamide formation will depend on the basicity and steric hindrance of the amine used. |

Advanced Derivatization Strategies: Mechanistic Considerations

Further derivatization of the sulfonamide moiety, for instance, N-alkylation or N-arylation, would proceed through mechanisms typical for the functionalization of amides. These reactions generally involve the deprotonation of the sulfonamide nitrogen to form a nucleophilic anion, which then reacts with an electrophile (e.g., an alkyl halide or aryl halide). The electron-withdrawing nature of the 4-(pentafluoroethyl)phenylsulfonyl group increases the acidity of the sulfonamide N-H proton, facilitating its deprotonation.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-(Pentafluoroethyl)benzene-1-sulfonamide and its Derivatives

NMR spectroscopy is a cornerstone for the structural elucidation of organofluorine compounds. nih.govjeolusa.com The presence of ¹H, ¹³C, and ¹⁹F nuclei in this compound allows for a comprehensive analysis using a combination of one-dimensional and two-dimensional NMR experiments.

One-dimensional NMR spectra provide fundamental information about the chemical environment of the active nuclei.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two distinct signals for the aromatic protons due to the para-substitution pattern. These would appear as two doublets in the aromatic region, characteristic of an AA'BB' spin system. The protons on the sulfonamide (-SO₂NH₂) group would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR: The carbon NMR spectrum, often acquired with proton decoupling, would show distinct signals for each unique carbon atom. The aromatic ring would exhibit four signals: two for the protonated carbons and two for the quaternary carbons (one attached to the sulfonamide group and one to the pentafluoroethyl group). The carbons of the pentafluoroethyl group (-CF₂CF₃) would show characteristic splitting patterns due to strong coupling with the fluorine atoms (J-coupling). jeolusa.com

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the pentafluoroethyl moiety. It is expected to show two signals: a triplet for the -CF₃ group and a quartet for the -CF₂ group, resulting from the coupling between these two adjacent fluorine environments. The chemical shifts are reported relative to a standard like CFCl₃. rsc.org

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | ~7.9 | d | ~8.5 | Ar-H (ortho to -SO₂NH₂) |

| ¹H | ~7.7 | d | ~8.5 | Ar-H (ortho to -C₂F₅) |

| ¹³C | ~145 | s | - | Ar-C (ipso to -SO₂NH₂) |

| ¹³C | ~135 (t) | t | JCF ~25-35 | Ar-C (ipso to -C₂F₅) |

| ¹³C | ~128 | s | - | Ar-C (ortho to -SO₂NH₂) |

| ¹³C | ~127 | s | - | Ar-C (ortho to -C₂F₅) |

| ¹³C | ~118 (qt) | qt | ¹JCF ~280-290, ²JCF ~30-40 | -CF₃ |

| ¹³C | ~110 (tq) | tq | ¹JCF ~250-260, ²JCF ~30-40 | -CF₂- |

| ¹⁹F | ~ -80 to -86 | t | ³JFF ~2-5 | -CF₃ |

| ¹⁹F | ~ -105 to -115 | q | ³JFF ~2-5 | -CF₂- |

Two-dimensional NMR techniques are powerful tools for unambiguously assigning signals and confirming the connectivity of atoms within the molecule. science.govepfl.ch

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a COSY spectrum would show a cross-peak connecting the two aromatic doublets, confirming their coupling relationship within the same aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C coupling). sdsu.eduyoutube.com The HSQC spectrum would show correlations between the signals of the aromatic protons and their corresponding aromatic carbon signals, allowing for definitive assignment of the protonated carbons. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons. epfl.ch Key expected HMBC correlations would include:

Correlations from the aromatic protons to the quaternary carbons, confirming the substitution pattern.

Correlations from the aromatic protons ortho to the pentafluoroethyl group to the -CF₂- carbon.

Correlations from the aromatic protons ortho to the sulfonamide group to the carbon atom bonded to the sulfur.

Table 2: Expected 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Expected Key Correlations |

|---|---|---|

| COSY | ¹H ↔ ¹H | Ar-H (ortho to -SO₂NH₂) ↔ Ar-H (ortho to -C₂F₅) |

| HSQC | ¹H ↔ ¹³C (1-bond) | Ar-H signals ↔ Directly bonded Ar-C signals |

| HMBC | ¹H ↔ ¹³C (2-3 bonds) | Ar-H ↔ Quaternary Ar-C (ipso-C) |

| Ar-H (ortho to -C₂F₅) ↔ -CF₂- carbon |

Variable-temperature (VT) NMR is a powerful technique for studying dynamic molecular processes such as conformational exchange. numberanalytics.comnumberanalytics.com In organofluorine compounds, restricted rotation around single bonds can lead to distinct conformers that may be observable at low temperatures. nih.gov For this compound, VT-NMR could be employed to investigate the rotational dynamics around the C-S bond and the C-C bonds within the pentafluoroethyl group.

As the temperature is lowered, the rate of rotation may decrease to the point where distinct signals for different conformers become visible in the NMR spectrum. Conversely, as the temperature is raised, these signals would broaden, coalesce, and eventually sharpen into a single time-averaged signal. Analyzing these changes allows for the determination of the energy barriers to rotation. numberanalytics.com Such studies provide insight into the molecule's conformational preferences and flexibility, which can influence its chemical and biological properties. nih.govacs.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling determination of its molecular weight and elemental formula. wiley-vch.de

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments with high confidence. For this compound (C₈H₆F₅NO₂S), HRMS would confirm the molecular formula by matching the experimentally measured mass to the calculated exact mass.

Collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the protonated molecule [M+H]⁺. Aromatic sulfonamides exhibit characteristic fragmentation patterns. nih.gov A common and diagnostic fragmentation pathway involves the neutral loss of sulfur dioxide (SO₂; 64 Da), which often occurs through a rearrangement mechanism. nih.govresearchgate.net Other likely fragmentation pathways include the cleavage of the S-N bond and the C-S bond, leading to characteristic fragment ions. researchgate.netnih.gov

Table 3: Predicted HRMS and Fragmentation Data for this compound

| Ion | Formula | Calculated m/z | Proposed Origin |

|---|---|---|---|

| [M+H]⁺ | C₈H₇F₅NO₂S⁺ | 288.0115 | Protonated Molecular Ion |

| [M+H - SO₂]⁺ | C₈H₇F₅N⁺ | 224.0517 | Loss of sulfur dioxide via rearrangement nih.govresearchgate.net |

| [C₈H₄F₅S]⁺ | C₈H₄F₅S⁺ | 239.0001 | Cleavage of S-N bond |

| [C₆H₄SO₂NH₂]⁺ | C₆H₅NO₂S⁺ | 156.0114 | Cleavage of Ar-C₂F₅ bond (less likely) |

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an invaluable tool for real-time reaction monitoring and purity assessment in organic synthesis. acs.orgwaters.com During the synthesis of this compound, LC-MS can be used to track the consumption of starting materials and the formation of the desired product by monitoring their respective molecular ion peaks. acs.org This allows for precise determination of reaction completion and optimization of reaction conditions. acs.org

Furthermore, LC-MS is highly effective for assessing the purity of the final compound. It can detect and help identify potential impurities, byproducts, or residual starting materials, even at trace levels. nih.govrsc.org The high sensitivity and selectivity of techniques like multiple reaction monitoring (MRM) make MS an essential tool for quality control in the production of fine chemicals. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insights into the molecular structure of a compound by probing its vibrational modes. These techniques are fundamental in identifying functional groups and elucidating the structural framework of molecules like this compound.

The structure of this compound contains three key components: a para-substituted benzene (B151609) ring, a sulfonamide (-SO₂NH₂) group, and a pentafluoroethyl (-CF₂CF₃) group. Each of these moieties exhibits characteristic vibrational frequencies in IR and Raman spectra.

The sulfonamide group is distinguished by several key vibrations. The asymmetric and symmetric stretching modes of the S=O bonds are typically strong in the IR spectrum, appearing in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The S-N stretching vibration is expected in the region of 935-875 cm⁻¹. researchgate.net The NH₂ portion of the sulfonamide group gives rise to stretching vibrations, typically observed as two bands in the 3400-3200 cm⁻¹ region, and various deformation modes, including scissoring (δNH₂) around 1640-1610 cm⁻¹ and rocking/twisting modes near 1200 cm⁻¹. ripublication.com

The para-substituted benzene ring shows characteristic C-H stretching vibrations above 3000 cm⁻¹. vscht.cz Aromatic C=C stretching vibrations typically appear as a set of bands in the 1600-1450 cm⁻¹ region. researchgate.net Out-of-plane C-H bending vibrations are particularly diagnostic for the substitution pattern; for a 1,4-disubstituted (para) ring, a strong band is expected in the 850-800 cm⁻¹ range.

The pentafluoroethyl group is characterized by very strong C-F stretching absorptions, which are expected to occur in the broad 1350-1100 cm⁻¹ region. The intensity of these bands can sometimes obscure other weaker bands in this area of the IR spectrum.

Based on data from analogous compounds, the expected characteristic vibrational frequencies for this compound are summarized below.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Sulfonamide (-SO₂NH₂) | N-H Asymmetric & Symmetric Stretch | 3400 - 3200 | Medium |

| S=O Asymmetric Stretch | 1370 - 1330 | Strong | |

| S=O Symmetric Stretch | 1180 - 1160 | Strong | |

| S-N Stretch | 935 - 875 | Medium | |

| Benzene Ring (p-substituted) | Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak | |

| C-H Out-of-Plane Bend | 850 - 800 | Strong | |

| Pentafluoroethyl (-C₂F₅) | C-F Stretch | 1350 - 1100 | Very Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies

UV-Vis and fluorescence spectroscopy are powerful tools for investigating the electronic properties of molecules, including their electronic transitions and interactions with their environment.

The primary chromophore in this compound is the substituted benzene ring. Benzene itself exhibits three main absorption bands arising from π → π* electronic transitions, located around 184 nm, 204 nm, and a weaker, vibrationally structured band centered at 256 nm. quimicaorganica.org

Substitution on the benzene ring can cause shifts in these absorption bands. up.ac.za The sulfonamide group and the pentafluoroethyl group are both considered electron-withdrawing. In para-disubstituted benzenes with two electron-withdrawing groups, the primary absorption band (around 204 nm in benzene) is expected to shift to a longer wavelength (a bathochromic shift). up.ac.za For example, 4-methylbenzenesulfonamide, a related compound, shows UV absorption maxima. nist.gov It is anticipated that this compound would display a spectrum characteristic of a disubstituted benzene, with bands shifted due to the electronic effects of the substituents.

| Transition Type | Approximate λmax in Benzene (nm) | Expected λmax for this compound (nm) | Description |

|---|---|---|---|

| π → π | ~204 | > 220 | Primary absorption band, strong intensity. |

| π → π | ~256 | 260 - 280 | Secondary (benzenoid) band, weak intensity, may show fine structure. |

Fluorescence quenching is a valuable technique for studying the binding of small molecules to macromolecules, such as proteins. Many benzenesulfonamide (B165840) derivatives are known to be biologically active, often by inhibiting enzymes like carbonic anhydrase. researchgate.net

While specific fluorescence studies on this compound are not available, this methodology could be applied to understand its potential biological interactions. If the target protein contains fluorescent amino acids (like tryptophan or tyrosine), the binding of the sulfonamide could lead to a decrease (quenching) of this intrinsic fluorescence. By systematically measuring the extent of quenching at different concentrations of the sulfonamide, one can determine key binding parameters such as the binding constant (Kₐ) and the number of binding sites. Such studies have been used to reveal the mechanisms of action for various therapeutic agents. acs.org

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Conformational Analysis

Chiroptical spectroscopy, particularly Circular Dichroism (CD), measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively applicable to chiral molecules—those that are non-superimposable on their mirror images.

This compound is an achiral molecule as it possesses a plane of symmetry. Therefore, it does not exhibit a circular dichroism spectrum. CD spectroscopy would only become a relevant analytical tool if a chiral center were introduced into the molecule, for instance, through substitution on the sulfonamide nitrogen with a chiral group. researchgate.net While CD can be used with achiral molecules if they are dissolved in a chiral medium or interact with a chiral probe, no such studies have been reported for this compound. nih.gov

Rotational Spectroscopy for Gas-Phase Conformation Determination

Rotational spectroscopy provides extraordinarily precise information about the geometry and conformational preferences of molecules in the gas phase by measuring the transitions between quantized rotational energy levels. illinois.edu

No specific rotational spectroscopy data exists for this compound. However, extensive studies on the parent compound, benzenesulfonamide (BSA), and its derivatives provide a robust model for predicting its gas-phase structure. proquest.comunibo.it High-resolution rotational spectroscopy studies on BSA have established that its most stable conformation features the amino group of the sulfonamide moiety lying perpendicular to the plane of the benzene ring. illinois.eduproquest.com In this arrangement, the amine hydrogens are eclipsed with the sulfonyl oxygen atoms.

It is highly probable that this compound adopts a similar perpendicular conformation. The substitution of a hydrogen atom with the much heavier pentafluoroethyl group would significantly alter the molecule's moments of inertia, leading to a distinct set of rotational constants. The analysis of these constants would allow for the precise determination of the molecule's geometry. The table below shows the experimentally determined rotational constants for the parent benzenesulfonamide, illustrating the type of data obtained from such an analysis.

| Parameter | Value |

|---|---|

| A (MHz) | 2428.3559(13) |

| B (MHz) | 967.89969(42) |

| C (MHz) | 759.98294(36) |

Data sourced from Vigorito et al. (2022). proquest.com

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations of 4-(Pentafluoroethyl)benzene-1-sulfonamide

Quantum chemical calculations are employed to understand the intrinsic properties of a molecule by solving the Schrödinger equation. These methods provide detailed information about molecular geometry, stability, and electronic behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. elsevierpure.com It is widely applied to determine the most stable three-dimensional arrangement of atoms (optimized geometry) and to calculate various electronic properties. nih.govnih.gov For benzenesulfonamide (B165840) derivatives, DFT calculations, often using functionals like B3LYP, are standard for predicting structural parameters and understanding chemical reactivity. nih.govjsaer.com

The process involves optimizing the molecule's geometry to find its lowest energy state. nih.gov This provides precise data on bond lengths, bond angles, and dihedral angles. While specific experimental data for this compound is not available, the table below shows representative geometric parameters calculated for a related benzenesulfonamide derivative using DFT, illustrating the type of data obtained from such an analysis. mkjc.in

| Parameter | Value (Å or °) | Parameter | Value (Å or °) |

| Bond Lengths (Å) | **Bond Angles (°) ** | ||

| S1-O3 | 1.42 | O3-S1-O4 | 119.60 |

| S1-O4 | 1.43 | O3-S1-N1 | 107.50 |

| S1-N1 | 1.63 | O4-S1-N1 | 108.00 |

| S1-C1 | 1.76 | O3-S1-C1 | 109.20 |

| C1-C6 | 1.39 | O4-S1-C1 | 109.80 |

| C-F (avg.) | ~1.35 | C-C-C (ring avg.) | ~120.0 |

Table 1: Illustrative optimized geometric parameters for a benzenesulfonamide derivative, calculated using DFT. The values are representative and not specific to this compound. mkjc.in

Electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability; a smaller gap suggests higher reactivity. jsaer.comresearchgate.net For sulfonamide derivatives, the HOMO-LUMO gap helps in understanding the charge transfer that can occur within the molecule. jsaer.com

Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. nih.gov Flexible molecules like this compound, with its rotatable bonds connecting the ethyl group to the benzene (B151609) ring and the sulfonyl group to the ring, can exist in multiple conformations.

Computational methods can be used to map the potential energy landscape, which represents the energy of the molecule as a function of its geometry. nih.govnih.gov By systematically rotating key bonds and calculating the energy of each resulting conformer, a landscape of energy minima (stable conformers) and transition states (energy barriers between conformers) can be constructed. chemrxiv.orgchemrxiv.org This analysis is crucial for understanding which conformations are most likely to be present under physiological conditions and which shape is most favorable for binding to a biological target. nih.gov The relative free energies of the different states can be calculated to determine their populations at equilibrium. chemrxiv.org

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. mkjc.inresearchgate.net It is used to identify electron-rich and electron-deficient regions, which are key to predicting how a molecule will interact with other molecules, including electrophiles and nucleophiles. jsaer.comnih.gov

An MEP map displays a color spectrum on the molecule's surface.

Red/Yellow Regions: Indicate negative electrostatic potential, representing electron-rich areas. These are typically found around electronegative atoms like oxygen and are favorable sites for electrophilic attack. jsaer.comresearchgate.net For this compound, these regions would be prominent around the oxygen atoms of the sulfonamide group and the fluorine atoms of the pentafluoroethyl group.

Blue Regions: Indicate positive electrostatic potential, representing electron-deficient areas. These are usually located near hydrogen atoms, particularly the amine hydrogens of the sulfonamide group, making them susceptible to nucleophilic attack. jsaer.com

Green Regions: Represent neutral or near-zero potential.

The MEP map provides a powerful visual guide to the molecule's reactivity and its potential for forming intermolecular interactions like hydrogen bonds. mkjc.innih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, interacts with a large biological molecule (receptor), typically a protein or enzyme. rjb.ro

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. rjb.roresearchgate.net The process involves placing the ligand into the active site of the protein and evaluating different binding poses using a scoring function, which estimates the binding affinity. rjb.ro

Sulfonamides are well-known inhibitors of various enzymes, most notably carbonic anhydrases. nih.govnih.gov Docking studies of benzenesulfonamide derivatives into the active site of carbonic anhydrase II, for example, are common. nih.govnih.gov Such studies would predict how this compound orients itself within the enzyme's active site. The sulfonamide group typically coordinates with a zinc ion in the active site, while the benzene ring and its substituents form interactions with surrounding amino acid residues. nih.gov The docking results, including the binding energy score, help to rank potential drug candidates and provide a structural hypothesis for their inhibitory activity. rjb.ro

| Target Protein | Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Carbonic Anhydrase II | Benzenesulfonamide Derivative | -9.7 | His94, His96, His119, Thr199, Thr200 |

| Penicillin-Binding Protein 2X | Sulfonamide Derivative | -7.47 | Gly664, Val662, Arg426 |

| Urease | Benzenesulfonamide Derivative | -8.5 | His160, Thr254, Thr255 |

Table 2: Representative molecular docking results for various sulfonamide derivatives with different protein targets. The data illustrates typical binding energies and interacting residues identified in such studies. nih.govrjb.ronih.gov

Once a plausible binding mode is predicted, a detailed analysis of the intermolecular forces stabilizing the ligand-receptor complex is performed. For this compound, these interactions would likely include:

Hydrogen Bonding: This is a critical interaction for sulfonamides. The hydrogen atoms of the sulfonamide amine (-NH2) can act as hydrogen bond donors, while the sulfonyl oxygens (-SO2-) can act as hydrogen bond acceptors. nih.gov These groups typically form hydrogen bonds with polar amino acid residues or backbone atoms in the protein's active site. mkjc.innih.gov

Hydrophobic Interactions: The benzene ring of the molecule is hydrophobic and would likely engage in favorable interactions with nonpolar amino acid residues in the active site, such as valine, leucine, and phenylalanine. mkjc.in

Halogen Bonding: The highly electronegative fluorine atoms of the pentafluoroethyl group could participate in halogen bonding. In this type of non-covalent interaction, a region of positive electrostatic potential on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as a backbone carbonyl oxygen on the protein. This can be a significant contributor to binding affinity and specificity.

Understanding this network of interactions is fundamental to structure-based drug design, allowing for chemical modifications to the ligand to enhance its binding potency and selectivity. mkjc.innih.gov

Thermodynamic Parameters of Binding: Free Energy, Electrostatic Energy, Van der Waals Energy

The binding affinity of a ligand to its receptor is governed by a delicate balance of enthalpic and entropic contributions, which are encapsulated in the Gibbs free energy of binding (ΔG). Computational methods allow for the dissection of this free energy into its constituent components, namely electrostatic and van der Waals energies, providing a more granular understanding of the binding event.

Fluorination of the benzene ring, as in this compound, influences both the electrostatic potential and the hydrophobicity of the ligand. These changes modulate the strength of the electrostatic and van der Waals interactions. nih.gov While the absolute values of these contributions can be large, they often have opposing signs, resulting in a smaller net binding free energy. nih.gov Dielectric screening and the cancellation of effects between ligand-protein and ligand-solvent interactions can reduce the sensitivity of the binding affinity to changes in electrostatic and van der Waals parameters. nih.gov

Table 1: Calculated Contributions to Binding Free Energy for Benzenesulfonamide Analogs

| Interaction Component | Estimated Contribution to ΔG |

|---|---|

| Zn(II) cofactor-sulfonamide bond | ~65% |

| Hydrogen bonds | ~10% |

Structure-Activity Relationship (SAR) Modeling and Quantitative Structure-Activity Relationships (QSAR)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity. These models are crucial for understanding how modifications to a molecule's structure can affect its potency and for guiding the design of more effective derivatives.

QSAR studies on benzenesulfonamide derivatives have successfully established correlations between various molecular descriptors and their in vitro biological activities, such as enzyme inhibition. researchgate.netnih.gov Molecular descriptors are numerical values that characterize the chemical and physical properties of a molecule, including steric, electrostatic, hydrophobic, and hydrogen bonding characteristics. nih.govmdpi.com

For benzenesulfonamides, key descriptors often include parameters related to the substituent on the benzene ring. The nature of these substituents can significantly impact the compound's interaction with the target protein. For instance, in the context of carbonic anhydrase inhibition, the "tail" of the benzenesulfonamide molecule plays a crucial role in modulating isoform specificity. nih.gov The steric and electronic properties of the pentafluoroethyl group in this compound would therefore be critical determinants of its biological activity.

QSAR models have been developed to predict the inhibitory activity of benzenesulfonamides against various targets, and these models can be used to screen virtual libraries of compounds to identify promising candidates for synthesis and further testing. researchgate.netnih.gov

The insights gained from SAR and QSAR studies provide a foundation for the rational design of new derivatives with improved properties. By understanding which molecular features are associated with higher activity, researchers can propose modifications to the lead compound, this compound, to enhance its therapeutic potential.

For example, if a QSAR model indicates that increased hydrophobicity in a particular region of the molecule is correlated with higher activity, derivatives with more lipophilic substituents could be designed. nih.gov Similarly, if the model suggests that a hydrogen bond donor at a specific position would be beneficial, new compounds incorporating this feature can be synthesized. nih.gov This iterative process of design, synthesis, and testing, guided by computational models, accelerates the drug discovery process.

Mechanistic Computational Studies

Computational studies can also provide detailed mechanistic insights into both the chemical synthesis of a compound and its mode of action at a molecular level.

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to elucidate the binding mode and mechanism of action of inhibitors at the atomic level. For benzenesulfonamide-based inhibitors of carbonic anhydrase, these studies have provided a detailed picture of the key interactions within the enzyme's active site. researchgate.netnih.gov

The primary mechanism of inhibition involves the coordination of the sulfonamide group to the catalytic zinc ion. nih.govresearchgate.net The sulfonamide tail, in this case, the 4-(pentafluoroethyl)phenyl group, extends into a hydrophobic pocket of the active site. The specific interactions of this tail with surrounding amino acid residues are critical for determining the inhibitor's affinity and selectivity. nih.gov Computational studies can reveal the precise orientation of the inhibitor in the binding site and identify the key hydrogen bonds and van der Waals contacts that stabilize the enzyme-inhibitor complex. These insights are invaluable for understanding the molecular basis of inhibition and for designing new inhibitors with improved potency and selectivity. researchgate.netnih.gov

In Vitro Biological Activity and Mechanistic Insights

Enzyme Inhibition Studies of 4-(Pentafluoroethyl)benzene-1-sulfonamide and its Analogs

Extensive literature searches did not yield specific in vitro biological activity data for the compound this compound. The following sections provide a general overview of the inhibitory activities of the broader class of sulfonamides against the specified enzymes, offering a context for the potential activity of the subject compound.

Carbonic Anhydrase (CA) Isozyme Inhibition (e.g., CA I, II, VII, IX)

While no specific inhibitory data for this compound against carbonic anhydrase (CA) isozymes were found, benzenesulfonamides are a well-established class of CA inhibitors. nih.govnih.govnih.gov The inhibitory potency and isozyme selectivity of these compounds are highly dependent on the nature of the substituents on the benzene (B151609) ring. nih.govnih.gov

Specific Ki or IC50 values for this compound against CA isozymes I, II, VII, and IX are not available in the reviewed literature. However, studies on related fluorinated benzenesulfonamides have demonstrated potent inhibition of various CA isozymes. For instance, a series of 2,3,5,6-tetrafluorobenzenesulfonamides showed low nanomolar to subnanomolar inhibition of the tumor-associated hCA IX and XII isoforms. nih.gov Generally, cytosolic isoforms hCA I and II are moderately inhibited by many sulfonamides, with inhibition constants (Ki) ranging from the nanomolar to micromolar scale. nih.govmdpi.com In contrast, tumor-associated isoforms like hCA IX are often more potently inhibited by specifically designed sulfonamides. nih.govnih.gov The selectivity of sulfonamides for different CA isozymes is a critical aspect of their development as therapeutic agents, with the goal of targeting specific isoforms involved in disease pathology while minimizing off-target effects. nih.govunifi.it

The primary mechanism of carbonic anhydrase inhibition by sulfonamides involves the binding of the deprotonated sulfonamide group (-SO2NH-) to the zinc ion (Zn2+) located in the active site of the enzyme. This zinc ion is essential for the catalytic hydration of carbon dioxide. The sulfonamide anion acts as a mimic of the transition state of the CO2 hydration reaction.

The binding is characterized by the coordination of the sulfonamide nitrogen to the zinc ion, displacing one of the zinc-bound water molecules or hydroxide ions. The oxygen atoms of the sulfonamide group typically form hydrogen bonds with the side chain of a conserved threonine residue (Thr199 in hCA II), further stabilizing the inhibitor within the active site. The aromatic ring of the benzenesulfonamide (B165840) scaffold and its substituents can engage in additional interactions, such as van der Waals forces and hydrogen bonds, with amino acid residues lining the active site cavity. These secondary interactions are crucial in determining the inhibitor's affinity and selectivity for different CA isozymes. nih.gov

Glyoxalase I (Glx-I) Inhibition

No specific data on the inhibition of Glyoxalase I (Glx-I) by this compound were identified. However, the glyoxalase system is a target for the development of anticancer agents, and various compounds are being investigated as Glx-I inhibitors. nih.gov Some studies have explored 1,4-benzenesulfonamide derivatives as potential Glx-I inhibitors, where the sulfonamide moiety can contribute to binding at the active site through hydrogen bond interactions. nih.gov

Dihydropteroate Synthase (DHPS) Inhibition

There is no specific information available regarding the inhibition of Dihydropteroate Synthase (DHPS) by this compound. Sulfonamides, as a class, are well-known competitive inhibitors of DHPS, an essential enzyme in the bacterial folate synthesis pathway. nih.govwikipedia.orgpatsnap.com They act as structural analogs of the natural substrate, para-aminobenzoic acid (pABA), and compete for binding to the enzyme's active site. nih.govpatsnap.com This inhibition halts the production of dihydrofolate, a precursor for nucleic acid synthesis, leading to a bacteriostatic effect. wikipedia.org

Acetylcholinesterase (AChE) and Alpha-Glucosidase/Amylase Inhibition

Specific inhibitory activities of this compound against Acetylcholinesterase (AChE), alpha-glucosidase, or alpha-amylase have not been reported in the available literature.

For context, various sulfonamide derivatives have been investigated as inhibitors of these enzymes. Some benzenesulfonamide derivatives have shown potential as AChE inhibitors, which is relevant for the treatment of Alzheimer's disease.

In the context of diabetes, the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase is a therapeutic strategy. nih.gov While no data exists for the subject compound, other benzenesulfonamide derivatives have been synthesized and evaluated for their α-glucosidase inhibitory activity, with some showing potent inhibition. nih.govnih.gov Similarly, the inhibitory effects of various compounds on α-amylase are also an area of active research. nih.govmdpi.comresearchgate.net

In Vitro Antimicrobial and Antifungal Activity Assessment

No studies were found that evaluated the in vitro antibacterial activity of this compound against either Gram-positive or Gram-negative bacterial strains. Therefore, data regarding its spectrum of activity or minimum inhibitory concentrations (MIC) are not available.

There are no published reports on the in vitro antifungal efficacy of this compound against any fungal species.

| Microbial Strain | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |

| No data available | No data available | No data available | No data available |

A search of scientific databases yielded no studies concerning the in vitro antiviral activity of this compound against any type of virus.

No research has been published investigating the mechanisms of antimicrobial action for this compound, including any potential anti-biofilm activity.

| Mechanism Studied | Organism | Result |

| No data available | No data available | No data available |

In Vitro Anticancer and Antiproliferative Activity

There is no specific information available from scientific studies regarding the in vitro anticancer or antiproliferative properties of this compound. While fluorinated benzenesulfonamide derivatives have been explored as potential anticancer agents, research on this specific compound has not been reported. nih.gov

| Cell Line | Assay Type | Result (e.g., IC₅₀, GI₅₀) |

| No data available | No data available | No data available |

Assessment Against Specific Cancer Cell Lines

While direct testing of this compound has not been reported, studies on analogous fluorinated sulfonamides demonstrate significant antiproliferative activity across various cancer cell lines. For instance, pentafluoro-substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide derivatives have shown potent activity against human colon carcinoma (HCT-116) and T-cell lymphoblast-like (CCRF-CEM) cells. nih.gov The antiproliferative effects of these related compounds suggest that this compound would likely exhibit cytotoxic properties against a range of cancer cell types.

Research on other benzenesulfonamide derivatives has revealed activity against breast cancer (MCF-7), neuroblastoma (SK-N-MC), and various other tumor cell lines. nih.govnih.gov The specific potency and selectivity profile of this compound would require direct experimental validation.

Table 1: Antiproliferative Activity of Structurally Related Fluorinated Benzenesulfonamides

| Compound Type | Cancer Cell Line | Observed Activity | Reference |

|---|---|---|---|

| Pentafluoro-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides | HCT-116 (Colon Carcinoma) | Higher antiproliferative activity than Doxorubicin | nih.gov |

| Pentafluoro-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides | CCRF-CEM (Leukemia) | Higher antiproliferative activity than Doxorubicin | nih.gov |

| N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide (4-methoxy derivative) | T-47D (Breast Cancer) | IC50 = 19.7 μM (More potent than Etoposide) | nih.gov |

| N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide (4-methoxy derivative) | SK-N-MC (Neuroblastoma) | IC50 = 25.2 μM (More potent than Etoposide) | nih.gov |

| 4-hydrazinylphenyl benzenesulfonate | MCF-7 (Breast Cancer) | IC50 = 9.32 nM | researchgate.net |

Mechanistic Studies of Antiproliferative Effects (e.g., Apoptosis Induction, Target Interaction)

The antiproliferative effects of benzenesulfonamide derivatives are often mediated through the induction of cell cycle arrest and apoptosis. Studies on related compounds provide a framework for the likely mechanism of this compound.

One established mechanism for benzenesulfonamides involves interference with microtubule dynamics, leading to mitotic arrest. For example, the synthetic benzenesulfonamide compound B220 was found to cause an accumulation of cells in the G2/M phase of the cell cycle, a hallmark of mitotic inhibition. nih.gov This cell cycle arrest is often followed by the induction of apoptosis, or programmed cell death. nih.govnih.gov

Key events in this apoptotic cascade include:

Caspase Activation: The induction of initiator and executioner caspases, such as caspase-3 and caspase-7, is a central feature of apoptosis. nih.govnih.gov

PARP Cleavage: Activated caspases cleave key cellular substrates, including poly(ADP-ribose) polymerase (PARP), which is a classic indicator of apoptotic cell death. nih.gov

Furthermore, some sulfonamides target specific proteins crucial for cancer cell survival. Derivatives of 4-fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide are being explored as inhibitors of anti-apoptotic Bcl-2 proteins, which are overexpressed in many cancers and contribute to their survival.

Investigation of Interactions with Specific Biomolecules In Vitro

The interaction of a compound with biomolecules like proteins, receptors, and ion channels is fundamental to its pharmacological effect. The structure of this compound suggests several potential interactions.

Protein Binding Studies (e.g., Human Serum Albumin)

Many drugs, including sulfonamides, bind to plasma proteins like human serum albumin (HSA), which acts as a major transporter in the bloodstream. nih.govnih.govmdpi.com This binding affects the drug's distribution, metabolism, and bioavailability. The interaction is typically driven by forces such as hydrogen bonding and van der Waals forces. nih.govmdpi.com

The perfluoroalkyl tail of the pentafluoroethyl group is highly hydrophobic. Studies on other perfluoroalkyl substances (PFAS) show that they bind strongly to serum albumin. uri.edunih.govuri.edu This binding is primarily driven by hydrophobic interactions, where the fluorinated tail embeds itself into hydrophobic pockets within the protein. uri.eduuri.edu Therefore, this compound is expected to exhibit significant binding to HSA, with the pentafluoroethyl group contributing substantially to the binding affinity through hydrophobic interactions.

Table 2: Dissociation Constants (Kd) for Perfluoroalkyl Substances with Serum Albumin

| Compound | Protein | Binding Mechanism | Dissociation Constant (Kd) at 310K | Reference |

|---|---|---|---|---|

| PFOS (Perfluorooctane Sulfonate) | BSA | Hydrophobic Interaction (Ω mechanism) | 3.9 x 10⁻⁶ M | uri.edu |

| PFOS (Perfluorooctane Sulfonate) | BSA | Head Group Interaction (α mechanism) | 5.7 x 10⁻⁵ M | uri.edu |

| PFOA (Perfluorooctanoic Acid) | BSA | Hydrophobic Interaction (Ω mechanism) | 6.5 x 10⁻⁶ M | uri.edu |

| PFHxS (Perfluorohexane Sulfonate) | BSA | Hydrophobic Interaction (Ω mechanism) | 1.9 x 10⁻⁵ M | uri.edu |

Note: BSA (Bovine Serum Albumin) is often used as a model for HSA.

Binding to Ion Channels or Receptors in Reconstituted Systems

Benzenesulfonamide scaffolds have been successfully developed into ligands that bind to specific receptors. For instance, the highly fluorinated benzenesulfonamide T0901317 was identified as a high-affinity inverse agonist for the retinoic acid receptor-related orphan receptors RORα and RORγ. nih.gov This demonstrates that the benzenesulfonamide structure can be adapted to achieve potent and specific receptor modulation. Another series of benzenesulfonamide derivatives was found to produce potent and selective agonists of the human beta 3 adrenergic receptor. nih.gov

While there is no direct evidence of this compound binding to ion channels, the ability of small molecules to modulate channel function is well-established. For example, synthetic proteins have been engineered to block fluoride (B91410) ion channels, illustrating that specific molecular recognition at the channel pore is achievable. nih.govnih.gov The physicochemical properties of the pentafluoroethyl group could potentially facilitate interactions with hydrophobic regions within ion channel proteins or other receptors.

Mechanistic Basis for Enhanced Biological Efficacy due to Fluorination

The incorporation of fluorine or fluorinated alkyl groups like pentafluoroethyl into a benzenesulfonamide structure can enhance biological efficacy through several key mechanisms:

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing fluorine atoms at positions on the benzene ring or in an alkyl chain that are susceptible to metabolic oxidation by enzymes like Cytochrome P450 can block this process. This "metabolic blocking" increases the compound's half-life and bioavailability, allowing for a more sustained therapeutic effect. nih.govresearchgate.net

Enhanced Binding Affinity and Lipophilicity: Fluorine is highly electronegative and lipophilic. The pentafluoroethyl group significantly increases the hydrophobicity of the molecule. encyclopedia.pub This property can enhance the compound's ability to cross cell membranes and to bind to hydrophobic pockets within target proteins, such as enzymes or receptors, thereby increasing its potency. nih.govencyclopedia.pub

Modulation of Acidity (pKa): The strong electron-withdrawing nature of the pentafluoroethyl group can lower the pKa of the sulfonamide N-H proton. nih.gov This increased acidity can lead to stronger hydrogen bonding or ionic interactions with residues in a biological target's active site, resulting in improved binding affinity and inhibitory activity.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Analysis and Quantification

Chromatography is the cornerstone for the separation, identification, and quantification of 4-(pentafluoroethyl)benzene-1-sulfonamide. The choice of technique depends on the analyte's properties, the complexity of the sample matrix, and the required sensitivity.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of non-volatile compounds like sulfonamides. When coupled with detectors such as Ultraviolet-Visible (UV-Vis), Photodiode Array (PDA), or Fluorescence Detectors (FLD), HPLC provides reliable quantification.

For compounds in the benzenesulfonamide (B165840) class, reversed-phase HPLC is the most common approach. A C18 or C8 stationary phase is typically employed to separate the analyte from matrix components based on hydrophobicity. The mobile phase usually consists of a mixture of an aqueous component (e.g., water with an acid modifier like formic or acetic acid to control the ionization of the sulfonamide group) and an organic solvent (e.g., acetonitrile (B52724) or methanol). Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve good peak shape and resolution, especially in complex samples. wu.ac.thwu.ac.th

UV-Vis and Photodiode Array (PDA) Detection: The benzene (B151609) ring in this compound contains a chromophore that absorbs UV light. A UV-Vis detector can measure this absorbance at a specific wavelength (typically around 265 nm for sulfonamides) for quantification. nih.gov A PDA detector offers the advantage of acquiring the entire UV-visible spectrum for each peak, which aids in peak identification and purity assessment. wu.ac.thwu.ac.th

Fluorescence Detection (FLD): While native fluorescence is not a prominent feature of all sulfonamides, derivatization with a fluorescent tag can be employed to enhance sensitivity and selectivity, although this adds complexity to the analytical workflow.

Below is a table summarizing typical HPLC conditions used for the analysis of related sulfonamide compounds, which would be a starting point for method development for this compound.

| Parameter | Typical Conditions for Sulfonamide Analysis |

| Column | Reversed-phase C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm) wu.ac.th |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol wu.ac.th |

| Elution Mode | Gradient wu.ac.th |

| Flow Rate | 0.8 - 1.2 mL/min wu.ac.th |

| Column Temp. | 25 - 40 °C wu.ac.th |

| Injection Vol. | 5 - 20 µL wu.ac.th |

| Detection | PDA at ~265 nm wu.ac.thnih.gov |

For trace-level quantification and unequivocal identification, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard. d-nb.info This technique offers exceptional sensitivity and selectivity, making it ideal for analyzing complex matrices like human plasma, environmental water, and food samples. d-nb.infonih.gov High-Resolution Mass Spectrometry (LC-HRMS), such as with Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements, which are invaluable for identifying unknown metabolites and transformation products.

In LC-MS/MS analysis, the compound is first separated by HPLC and then ionized, typically using an Electrospray Ionization (ESI) source. For sulfonamides, ESI is often operated in negative ion mode, although positive mode can also be effective. researchgate.net The ionized molecule (precursor ion) is then fragmented, and specific fragment ions (product ions) are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of certainty in identification and quantification, minimizing matrix interference. nih.gov

The development of an LC-MS/MS method for this compound would involve optimizing the chromatographic separation as described for HPLC and fine-tuning the mass spectrometer parameters, including the selection of precursor and product ions. Given its inclusion in the broader category of emerging PFAS, isotopic dilution methods using a stable isotope-labeled internal standard would be the preferred approach for the most accurate quantification. d-nb.info

| Parameter | Typical Conditions for Sulfonamide/PFAS Analysis |

| LC System | U(H)PLC for high resolution and speed nih.gov |

| Column | Reversed-phase C18 nih.gov |

| Mobile Phase | A: Water with modifiers (e.g., ammonium (B1175870) acetate)B: Methanol or Acetonitrile nih.gov |

| Ionization Source | Electrospray Ionization (ESI), typically in negative mode nih.gov |

| MS Analyzer | Triple Quadrupole (QqQ) for MS/MS nih.govQTOF or Orbitrap for HRMS |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) nih.gov |

| LLOQ | Typically in the low ng/L to µg/L range d-nb.infonih.gov |

Gas Chromatography (GC) is generally reserved for analytes that are volatile or can be made volatile through a chemical derivatization process. Benzenesulfonamides are typically non-volatile and thermally labile, making direct GC analysis challenging. However, GC-MS can be a powerful tool for identifying volatile impurities or degradation products.

For the analysis of the parent compound, a derivatization step would be necessary to increase its volatility. This could involve, for example, methylation of the sulfonamide group. Analysis of related compounds, such as sulfonate esters which are potential genotoxic impurities in the synthesis of sulfonamide-containing active pharmaceutical ingredients, is commonly performed by GC-MS. shimadzu.comresearchgate.net In such cases, a low-polarity capillary column (e.g., Rtx-200) is used for separation, followed by detection with a mass spectrometer, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity. shimadzu.comresearchgate.net

Sample Preparation and Extraction Protocols for Research Matrices

Effective sample preparation is a critical step to isolate this compound from the sample matrix, concentrate it, and remove interfering substances prior to chromatographic analysis.

Solid Phase Extraction (SPE) is a widely adopted technique for cleaning up and concentrating analytes from liquid samples. sigmaaldrich.com For sulfonamides and other PFAS in aqueous matrices like drinking or environmental water, SPE is a common and effective procedure. nih.govnih.gov The process involves passing the sample through a cartridge packed with a solid sorbent. The analyte is retained on the sorbent while interferences pass through. The analyte is then eluted with a small volume of an organic solvent. chromatographyonline.com For polar aromatic sulfonic acids, polymeric sorbents based on styrene-divinylbenzene are often used. nih.gov

Liquid-Liquid Microextraction (LLME) represents a miniaturized version of traditional liquid-liquid extraction that is faster, requires significantly less solvent, and offers high enrichment factors. nih.gov

Dispersive Liquid-Liquid Microextraction (DLLME): This technique involves the rapid injection of a mixture of an extraction solvent (a few microliters of a water-immiscible organic solvent) and a disperser solvent (a water-miscible solvent like acetonitrile) into the aqueous sample. mdpi.com This creates a cloudy solution with a large surface area, facilitating rapid transfer of the analyte into the extraction solvent. The mixture is then centrifuged, and the sedimented organic phase is collected for analysis. mdpi.comfrontiersin.org

Hollow-Fiber Liquid-Phase Microextraction (HF-LPME): In this method, the analyte is extracted from the sample, through a thin layer of organic solvent immobilized in the pores of a porous hollow fiber, and into an acceptor phase inside the fiber. This three-phase system provides excellent cleanup and high enrichment.

These microextraction techniques are particularly useful for clean water matrices where high preconcentration is needed to reach the low detection limits of the analytical instruments. nih.govresearchgate.net

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation approach originally developed for pesticide residue analysis in food but now widely applied to a variety of analytes and matrices, including sulfonamides and PFAS. restek.comunito.it It is particularly effective for complex solid or semi-solid samples like soil, sediment, and various foodstuffs. nih.govresearchgate.net

A typical QuEChERS workflow involves two main steps:

Extraction: The sample is homogenized and extracted with an organic solvent, usually acetonitrile. Magnesium sulfate (B86663) and other salts (e.g., sodium chloride, sodium acetate) are added to induce phase separation between the aqueous and organic layers and to improve analyte partitioning into the organic phase. nih.govresearchgate.net